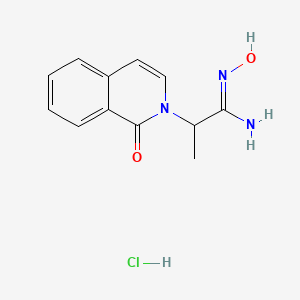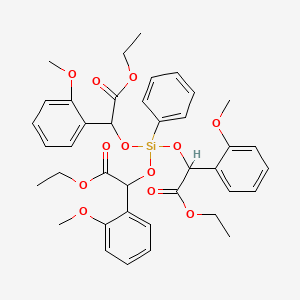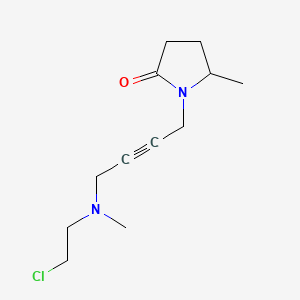
N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride typically involves multi-step organic reactions. Common starting materials might include isoquinoline derivatives, which undergo various chemical transformations such as oxidation, reduction, and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoquinoline derivatives with varying functional groups. Examples could be:
- Isoquinoline-1-carboxamide
- N-Hydroxyisoquinoline-1-carboxamide
Uniqueness
N-Hydroxy-alpha-methyl-1-oxo-2(1H)-isoquinolineethanimidamide monohydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a subject of interest for researchers aiming to develop new therapeutic agents or materials.
Properties
CAS No. |
85475-43-0 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-oxoisoquinolin-2-yl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-8(11(13)14-17)15-7-6-9-4-2-3-5-10(9)12(15)16;/h2-8,17H,1H3,(H2,13,14);1H |
InChI Key |
BOXUBMCBMGVWTQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1C=CC2=CC=CC=C2C1=O.Cl |
Canonical SMILES |
CC(C(=NO)N)N1C=CC2=CC=CC=C2C1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















